6-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide
Description
This compound features a 6-methoxyindole core linked via a carboxamide bridge to a pyrazine ring substituted with a thiophen-3-yl group.
Properties
IUPAC Name |
6-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-14-3-2-12-8-16(23-15(12)9-14)19(24)22-10-17-18(21-6-5-20-17)13-4-7-26-11-13/h2-9,11,23H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLGXOMIJKSFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes indole, thiophene, and pyrazine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on various research findings.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C17H16N4O2S, and it possesses a molecular weight of 344.40 g/mol. Below is a summary of its structural components:
| Component | Description |
|---|---|
| Indole Ring | Contributes to biological activity |
| Thiophene Ring | Enhances interaction with biological targets |
| Pyrazine Moiety | Potential for antimicrobial properties |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted that pyrazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating robust antibacterial activity . The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicated that certain indole derivatives can inhibit cancer cell growth effectively while sparing non-cancerous cells. For example, one study reported that compounds with similar scaffolds demonstrated selective cytotoxicity against tumorigenic cells with IC50 values exceeding 10 µM . The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. Studies suggest that derivatives containing the indole moiety can downregulate the expression of TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This action may be beneficial in treating chronic inflammatory diseases.
Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of pyrazole derivatives, revealing strong antibacterial activity against Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC significantly lower than standard antibiotics like ampicillin .
Study 2: Anticancer Activity
In vitro studies assessed the growth inhibition of various cancer cell lines by indole derivatives similar to our target compound. The results indicated that these compounds could inhibit cell motility and induce apoptosis in cancer cells through the modulation of key signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Pyrazine-Thiophene Motifs
Compound I-2
Structure: 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Key Differences : Replaces the indole moiety with a 1,2,4-oxadiazole ring and introduces trifluoromethyl groups.
- Impact : The oxadiazole enhances rigidity and metabolic stability, while trifluoromethyl groups increase lipophilicity and electron-withdrawing effects compared to the methoxy-indole system .
Compound from
Structure : N-((3-(Thiophen-3-yl)Pyrazin-2-yl)Methyl)-2,3-Dihydrobenzo[b][1,4]Dioxine-2-Carboxamide
- Key Differences : Substitutes the 6-methoxyindole with a dihydrobenzo dioxine ring.
Analogs with Modified Heterocyclic Cores
Compound 5c ()
Structure : 2-Methyl-5-Nitro-1-[2-[Phenyl(Pyrazine-2-yl)Methoxy]Ethyl]-1H-Imidazole
- Key Differences : Uses an imidazole core instead of indole and incorporates a nitro group.
- Impact : The nitro group confers strong electron-withdrawing properties, contrasting with the methoxy group’s electron-donating nature. This may alter redox activity and bioavailability .
Duloxetine-Related Compound F ()
Structure : (S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)Propan-1-Amine Hydrochloride
- Key Differences : Features a propan-1-amine backbone with naphthalene and thiophene substituents.
- Impact : The absence of a pyrazine or indole system limits direct comparison but highlights the pharmacological versatility of thiophene-containing compounds in central nervous system targets .
Physicochemical Properties
Q & A
Q. What are the key considerations in designing a synthesis route for 6-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide?
Answer: Synthesis involves multi-step reactions, typically starting with coupling the thiophene-pyrazine moiety to the indole-carboxamide core. Key steps include:
- Protection of reactive groups : Methoxy groups may require protection during coupling reactions to avoid side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the thiophene ring to pyrazine .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography (silica gel, 20–30% EtOAc/hexane) is critical to isolate intermediates .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to verify substituent positions and coupling patterns .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and purity .
- X-ray crystallography : For unambiguous structural validation; SHELX programs are widely used for refinement .
Q. How can researchers conduct preliminary biological activity screening?
Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cell-based studies : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) .
- Molecular docking : Preliminary computational modeling (AutoDock Vina) to predict binding affinity to target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of the pyrazine-thiophene intermediate?
Answer:
- Temperature control : Maintain 80–100°C during coupling to balance reactivity and by-product suppression .
- Stoichiometry adjustments : Use 1.2 equivalents of pyrazine-methylamine to drive the reaction to completion .
- Additives : Include triethylamine (TEA) to scavenge HCl during amide bond formation, improving yield by 15–20% .
Q. What strategies resolve contradictions between computational binding predictions and experimental activity data?
Answer:
- Validation assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Stereochemical analysis : Check for unaccounted stereoisomers (via chiral HPLC) that may affect activity .
- Solvent effects : Re-run docking simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy .
Q. How should researchers handle unexpected by-products during the final amide coupling step?
Answer:
- By-product identification : LC-MS or GC-MS to trace impurities (e.g., unreacted intermediates or hydrolyzed products) .
- Process adjustments : Switch from EDCI/HOBt to HATU for milder coupling conditions, reducing racemization .
- Recrystallization : Use DCM/hexane mixtures to selectively precipitate the target compound .
Data Analysis and Methodological Challenges
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀/EC₅₀ calculations .
- Outlier detection : Use Grubbs’ test to exclude anomalous data points without compromising reproducibility .
Q. How can crystallographic data discrepancies (e.g., R-factor > 5%) be addressed?
Answer:
- Data re-refinement : Use SHELXL to adjust thermal parameters and occupancy of disordered solvent molecules .
- Twinned crystals : Apply the TWINABS protocol for data integration if twinning is detected .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Key Intermediates
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiophene-Pyrazine Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 72 | 95% | |
| Indole Carboxamide Formation | HATU, DIPEA, DCM, RT | 85 | 98% | |
| Final Deprotection | TFA/DCM (1:1), 0°C | 90 | 97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
